molecular formula C20H21ClN2O4 B269176 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B269176
M. Wt: 388.8 g/mol
InChI Key: XUSGYXQWFWHCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of ovarian cancer. This antibody targets folate receptor alpha (FRα), which is overexpressed in many types of cancer, including ovarian cancer.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide targets FRα, which is overexpressed in many types of cancer, including ovarian cancer. FRα is a cell surface receptor that binds to folate and mediates its uptake into cells. By targeting FRα, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the uptake of folate into cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include its specificity for FRα, its ability to inhibit the growth of ovarian cancer cells, and its promising anti-tumor activity in patients with ovarian cancer. The limitations of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include the cost of producing the monoclonal antibody, the need for specialized equipment and expertise to produce and purify the antibody, and the need for appropriate controls to ensure the specificity of the antibody.

Future Directions

For the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in the treatment of ovarian cancer include the development of combination therapies that target multiple pathways involved in cancer growth and the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other types of cancer that overexpress FRα. Additionally, research is needed to better understand the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide and to identify biomarkers that can predict response to treatment. Finally, the development of more cost-effective methods for producing and purifying monoclonal antibodies, such as the use of plant-based expression systems, may increase the accessibility of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for research and clinical use.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the production of a monoclonal antibody that specifically targets FRα. The hybridoma technology is used to produce this monoclonal antibody. Hybridoma cells are created by fusing myeloma cells with B-cells that produce the desired antibody. The hybridoma cells are then screened to identify clones that produce the desired antibody. The selected clones are then expanded and the antibody is purified using chromatography.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of ovarian cancer. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

properties

Product Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChI Key

XUSGYXQWFWHCBV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Origin of Product

United States

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